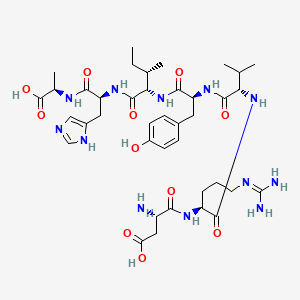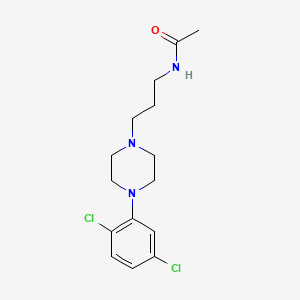
Acaprazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acaprazine is an anxiolytic and adrenolytic drug of the phenylpiperazine group.
Applications De Recherche Scientifique
Adsorption Studies
Acaprazine, a variant of atrazine (a type of herbicide), has been the subject of various scientific research studies. One key area of research focuses on its adsorption properties. For instance, the study of the adsorption performance of atrazine on activated carbon fiber (ACF) reveals how such materials can be utilized for environmental remediation. This study found that the optimum conditions for atrazine removal involved a pH of 7 and a temperature of 20°C, demonstrating how different environmental factors can impact the efficiency of herbicide adsorption (Li, Liu, Liu, & Li, 2013).
Ecotoxicological Impacts
Another significant area of research is the ecotoxicological impact of atrazine. A scientometric analysis of studies focusing on atrazine's effects on microalgae and cyanobacteria revealed a growing interest in understanding its impact on non-target organisms. These studies are crucial for assessing environmental risks associated with herbicide use and guiding the development of new environmental policies (Castro et al., 2021).
Herbicide Toxicity and Bioremediation
The toxicity of atrazine on various organisms and the potential for bioremediation is another area of research. For example, a review on the bioremediation of atrazine highlighted recent developments in using microorganisms and plants to degrade atrazine in contaminated environments. This approach is considered eco-friendly and cost-effective for addressing atrazine pollution (Fan & Song, 2014).
Environmental Fate and Risk Assessment
Finally, studies have also been conducted to assess the environmental fate and risks of atrazine. For instance, an ecological risk assessment of atrazine in North American surface waters aimed to evaluate its potential ecological effects, focusing on aquatic plant communities. Such assessments are critical for determining the safe levels of atrazine in different ecosystems and informing regulatory decisions (Solomon et al., 1996).
Propriétés
Numéro CAS |
55485-20-6 |
|---|---|
Nom du produit |
Acaprazine |
Formule moléculaire |
C15H21Cl2N3O |
Poids moléculaire |
330.2 g/mol |
Nom IUPAC |
N-[3-[4-(2,5-dichlorophenyl)piperazin-1-yl]propyl]acetamide |
InChI |
InChI=1S/C15H21Cl2N3O/c1-12(21)18-5-2-6-19-7-9-20(10-8-19)15-11-13(16)3-4-14(15)17/h3-4,11H,2,5-10H2,1H3,(H,18,21) |
Clé InChI |
SGYVNBUUTWSSJC-UHFFFAOYSA-N |
SMILES |
CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
SMILES canonique |
CC(=O)NCCCN1CCN(CC1)C2=C(C=CC(=C2)Cl)Cl |
Apparence |
Solid powder |
Autres numéros CAS |
55485-20-6 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Acaprazine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



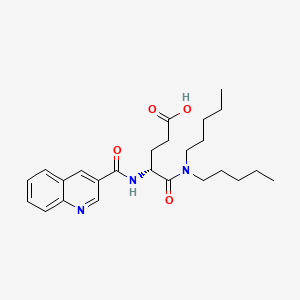

![2-benzyl-N-[1-[[3-cyclohexyl-1-(3-ethyl-2-oxo-1,3-oxazolidin-5-yl)-1-hydroxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-N'-[2-(2-methoxyethoxymethoxy)ethyl]-N'-methylbutanediamide](/img/structure/B1664239.png)

![1-[(2r,3r,4s)-3,4-Bis(hydroxymethyl)oxetan-2-yl]-5-methylpyrimidine-2,4(1h,3h)-dione](/img/structure/B1664243.png)
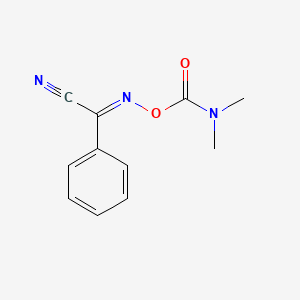
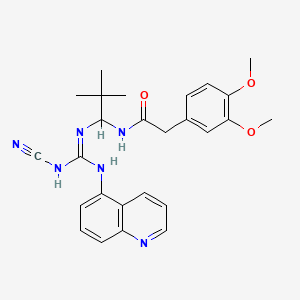
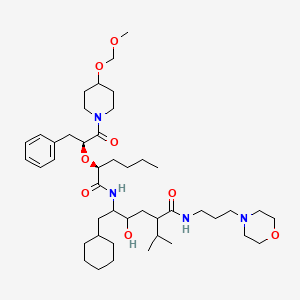
![Benzyl [(1r,4s,6s,9r)-4,6-Dibenzyl-5-Hydroxy-1,9-Bis(1-Methylethyl)-2,8,11-Trioxo-13-Phenyl-12-Oxa-3,7,10-Triazatridec-1-Yl]carbamate](/img/structure/B1664247.png)
![L-Iditol, 1,2,5,6-tetradeoxy-2,5-bis[[(2S)-3-methyl-1-oxo-2-[[(phenylmethoxy)carbonyl]amino]butyl]amino]-1,6-diphenyl-](/img/structure/B1664250.png)
![N-(4-{1-[4-(4-Acetylpiperazin-1-Yl)-Trans-Cyclohexyl]-4-Amino-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl}-2-Methoxyphenyl)-1-Methyl-1h-Indole-2-Carboxamide](/img/structure/B1664254.png)
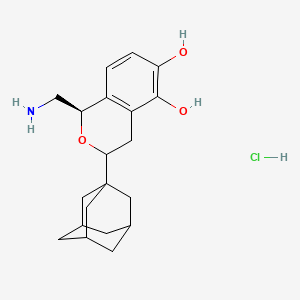
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-isoquinolin-5-ylurea](/img/structure/B1664257.png)
